Cas no 2138238-77-2 (1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene)
1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene
- EN300-743738
- 2138238-77-2
- 1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene
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- Inchi: 1S/C9H3BrF4/c10-7-3-1-2-6(8(7)11)4-5-9(12,13)14/h1-3H
- InChI Key: BGPFGWHTHOYOAP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C#CC(F)(F)F)=C1F
Computed Properties
- Exact Mass: 265.93543g/mol
- Monoisotopic Mass: 265.93543g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 0Ų
1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-743738-1.0g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 1.0g |
$1371.0 | 2024-05-23 | |
| Enamine | EN300-743738-0.05g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 0.05g |
$1152.0 | 2024-05-23 | |
| Enamine | EN300-743738-0.1g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 0.1g |
$1207.0 | 2024-05-23 | |
| Enamine | EN300-743738-0.25g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 0.25g |
$1262.0 | 2024-05-23 | |
| Enamine | EN300-743738-0.5g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 0.5g |
$1316.0 | 2024-05-23 | |
| Enamine | EN300-743738-2.5g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 2.5g |
$2688.0 | 2024-05-23 | |
| Enamine | EN300-743738-5.0g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 5.0g |
$3977.0 | 2024-05-23 | |
| Enamine | EN300-743738-10.0g |
1-bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene |
2138238-77-2 | 95% | 10.0g |
$5897.0 | 2024-05-23 |
1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene
Introduction to 1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene (CAS No. 2138238-77-2)
1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene, identified by its CAS number 2138238-77-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This molecule, characterized by its bromo, fluoro, and trifluoropropargyl substituents on a benzene ring, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of multiple fluorine atoms and a terminal alkyne group introduces specific electronic and steric properties, which are highly relevant for designing novel compounds with tailored biological activities.
The compound’s structure is particularly intriguing due to the combination of halogenated aromatic rings and alkyne functionalities. Such structural motifs are frequently employed in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The bromo substituent, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, while the fluoro group is well-documented for its ability to enhance metabolic stability and binding affinity to biological targets. The trifluoropropargyl moiety adds an additional layer of complexity, providing a reactive site for conjugation with other biomolecules or for further derivatization.
In recent years, the demand for fluorinated compounds in drug development has surged due to their favorable physicochemical properties. Fluorine atoms can influence solubility, lipophilicity, and ionization potential, all of which are critical factors in determining a drug’s efficacy and safety. The 1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene molecule exemplifies this trend, as it integrates multiple fluorine atoms into a single scaffold, making it an attractive building block for synthetic chemists. Moreover, the terminal alkyne functionality allows for further elaboration through metal-catalyzed coupling reactions, such as Sonogashira couplings or Buchwald-Hartwig aminations, which are pivotal in constructing complex molecular architectures.
One of the most compelling aspects of this compound is its potential application in the development of small-molecule inhibitors targeting enzyme-catalyzed reactions. Enzymes such as kinases and cytochrome P450 enzymes often exhibit high selectivity for substrates containing halogenated aromatic rings or alkyne groups. The structural features of 1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene make it a promising candidate for generating inhibitors with improved binding affinities and selectivities. For instance, recent studies have demonstrated that fluorinated aryl compounds can serve as potent scaffolds for kinase inhibitors due to their ability to engage hydrophobic pockets within the enzyme active site.
Additionally, the compound’s utility extends beyond pharmaceutical applications into materials science. The presence of both electron-withdrawing fluorine atoms and electron-donating alkyne groups can influence the electronic properties of conjugated systems, making this molecule a candidate for use in organic electronics or optoelectronic devices. Researchers have explored similar halogenated arylalkynes in the development of organic semiconductors and light-emitting diodes (OLEDs), where such structural features contribute to enhanced charge transport and luminescence efficiency.
The synthesis of 1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene represents a testament to the advances in synthetic methodology that have enabled the construction of complex molecular architectures with high precision. Traditional approaches involving stepwise functionalization would be cumbersome and prone to side reactions; however, modern techniques such as transition-metal catalysis have streamlined these processes significantly. For example, palladium-catalyzed cross-coupling reactions allow for the efficient assembly of aryl halides with alkynes or other aryl electrophiles under mild conditions. This has not only improved yields but also facilitated access to previously inaccessible derivatives.
In academic research, this compound has been employed as a key intermediate in exploring novel therapeutic strategies. For instance, researchers have investigated its derivatives as potential antimicrobial agents by leveraging the structural motifs that mimic natural product scaffolds known for their bioactivity. The fluoro group’s ability to enhance binding interactions with bacterial enzymes has been particularly highlighted in studies targeting resistant strains of pathogens. Similarly, analogs of this compound have shown promise as antiviral agents due to their capacity to disrupt viral replication cycles by inhibiting essential enzymatic processes.
The role of computational chemistry in optimizing derivatives of 1-Bromo-2-fluoro-3-(trifluoroprop-1-yn-1-yl)benzene cannot be overstated. Molecular modeling techniques have enabled researchers to predict the biological activity and pharmacokinetic properties of candidate molecules before they are synthesized experimentally. This approach has significantly reduced the time and resources required for drug discovery by identifying promising leads that are likely to exhibit desirable characteristics upon further optimization. Furthermore, machine learning algorithms trained on large datasets of bioactive compounds have been used to predict new analogs with enhanced potency or selectivity.
The future prospects for this compound are vast, particularly as synthetic methodologies continue to evolve and new applications emerge. Advances in flow chemistry have made it possible to perform complex multi-step syntheses under continuous-flow conditions, which offers advantages such as improved scalability and reproducibility compared to traditional batch processing methods. Additionally, biocatalytic approaches using engineered enzymes have shown promise for constructing complex molecules with high enantioselectivity—a critical factor in many pharmaceutical applications.
In conclusion,1-Bromo-2-fluoro-3-(trifluoropropargyl)benzene (CAS No. 2138238772) is a multifaceted compound with significant potential across multiple disciplines including pharmaceutical chemistry and materials science. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with tailored properties while also serving as a platform for developing novel materials with enhanced electronic characteristics. As research progresses,the applications of this compound are expected to expand,driven by both innovative synthetic strategies and computational tools that accelerate discovery.
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